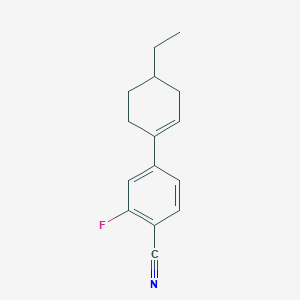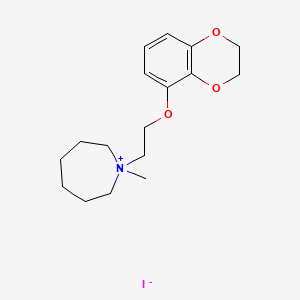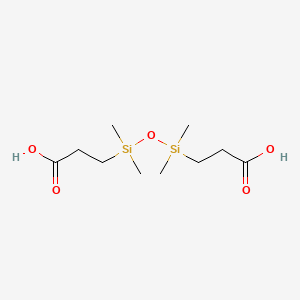![molecular formula C11H18 B13833814 7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)
7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylidene-2-propan-2-ylbicyclo[221]heptane is a bicyclic compound with a unique structure that includes a methylidene group and a propan-2-yl group This compound is part of the bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is known for its ability to form six-membered rings with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired product, but they often involve specific temperatures, pressures, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane include:
- 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
- 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene
- 4-Methyl-1-propan-2-ylbicyclo[3.1.0]hexane
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
7-methylidene-2-propan-2-ylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-7(2)11-6-9-4-5-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |
InChI Key |
CJFMFKLLXSBSJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2CCC1C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)







![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)

